molecular formula C17H18ClNO6 B3936363 2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene

2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene

Cat. No. B3936363
M. Wt: 367.8 g/mol
InChI Key: YLVYQULKGQRYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases due to its ability to increase endurance and reduce inflammation. However, it has gained popularity in the fitness industry as a performance-enhancing drug due to its ability to improve athletic performance.

Mechanism of Action

2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway. This pathway regulates the expression of genes involved in energy metabolism, inflammation, and oxidative stress. Activation of PPARδ by this compound has been shown to increase the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis.
Biochemical and Physiological Effects
This compound has been shown to improve endurance and reduce fatigue in animal models. It has also been shown to increase the expression of genes involved in fatty acid oxidation and glucose uptake in skeletal muscle. In addition, it has been shown to reduce inflammation and oxidative stress in animal models of metabolic and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene has several advantages for lab experiments, including its ability to improve endurance and reduce inflammation. However, its use in lab experiments is limited by its potential to act as a performance-enhancing drug and its potential to cause adverse effects.

Future Directions

Future research on 2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene should focus on its potential therapeutic applications in metabolic and cardiovascular diseases. It should also focus on identifying the optimal dose and duration of treatment to minimize adverse effects. In addition, future research should investigate the potential anti-cancer effects of this compound and its mechanism of action in cancer cells.

Scientific Research Applications

2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and increase endurance in animal models of metabolic and cardiovascular diseases. It has also been studied for its potential anti-cancer effects.

properties

IUPAC Name

2-chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO6/c1-22-14-3-5-15(6-4-14)24-10-8-23-9-11-25-17-7-2-13(19(20)21)12-16(17)18/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVYQULKGQRYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.